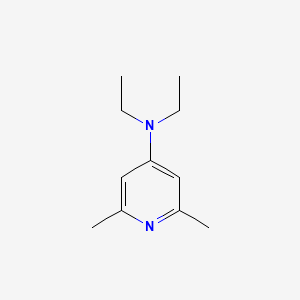
N,N-diethyl-2,6-dimethylpyridin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diethyl-2,6-dimethylpyridin-4-amine: is an organic compound with the molecular formula C11H18N2 It is a derivative of pyridine, characterized by the presence of diethyl and dimethyl groups attached to the nitrogen and carbon atoms of the pyridine ring, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Amination of Halopyridines: One common method involves the amination of 2,6-dimethyl-4-halopyridines with diethylamine.
One-Pot Synthesis: Another method involves the diazotization of aminopyridines in the presence of trifluoromethanesulfonic acid, followed by heating in dimethylformamide.
Industrial Production Methods: Industrial production methods often involve large-scale synthesis using the above-mentioned routes, with optimizations for yield, purity, and cost-effectiveness. The choice of method depends on the desired scale and application of the compound.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N,N-diethyl-2,6-dimethylpyridin-4-amine can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles, often in the presence of a base.
Major Products:
Oxidation: Products may include pyridine derivatives with oxidized functional groups.
Reduction: Reduced forms of the compound, such as amines.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N,N-diethyl-2,6-dimethylpyridin-4-amine is used as a nucleophilic catalyst in various organic reactions, including esterifications, acylations, and the Baylis-Hillman reaction .
Biology: In biological research, this compound is used to study enzyme mechanisms and as a reagent in the synthesis of biologically active molecules.
Industry: In the industrial sector, it is used in the synthesis of fine chemicals, agrochemicals, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of N,N-diethyl-2,6-dimethylpyridin-4-amine involves its role as a nucleophilic catalyst. It facilitates various chemical reactions by stabilizing transition states and lowering activation energies. The molecular targets and pathways involved depend on the specific reaction and application.
Vergleich Mit ähnlichen Verbindungen
N,N-dimethyl-4-aminopyridine: Similar in structure but with dimethyl groups instead of diethyl groups.
2,6-dimethyl-4-aminopyridine: Lacks the diethyl groups, making it less sterically hindered.
4-dimethylaminopyridine: A commonly used nucleophilic catalyst with similar applications.
Uniqueness: N,N-diethyl-2,6-dimethylpyridin-4-amine is unique due to the presence of both diethyl and dimethyl groups, which confer distinct steric and electronic properties. These properties make it a versatile catalyst and reagent in various chemical reactions.
Eigenschaften
Molekularformel |
C11H18N2 |
|---|---|
Molekulargewicht |
178.27 g/mol |
IUPAC-Name |
N,N-diethyl-2,6-dimethylpyridin-4-amine |
InChI |
InChI=1S/C11H18N2/c1-5-13(6-2)11-7-9(3)12-10(4)8-11/h7-8H,5-6H2,1-4H3 |
InChI-Schlüssel |
DAUGTARFQMUTKJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=CC(=NC(=C1)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


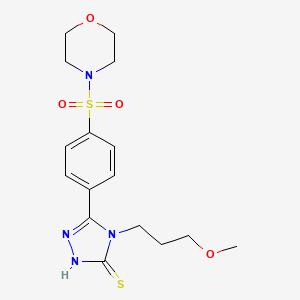
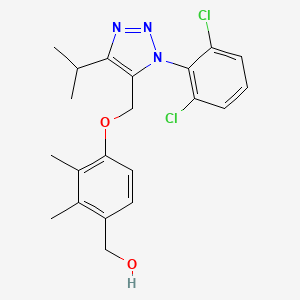
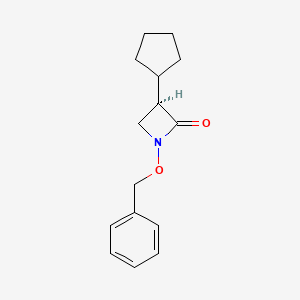
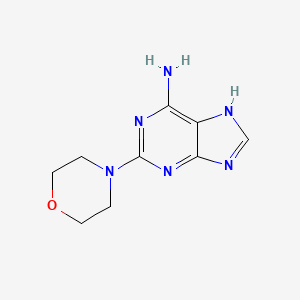
![(3BS,4AR)-3,4,4-Trimethyl-3B,4,4A,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-B]pyrrole](/img/structure/B11764366.png)
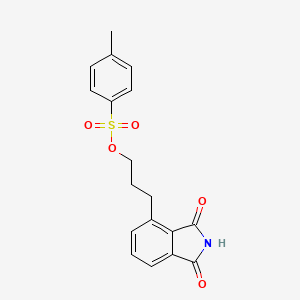
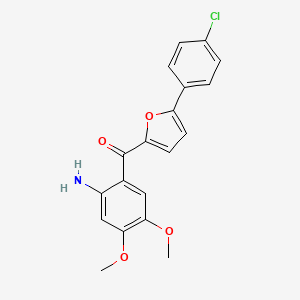
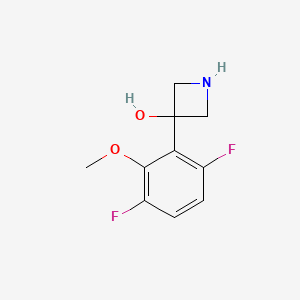
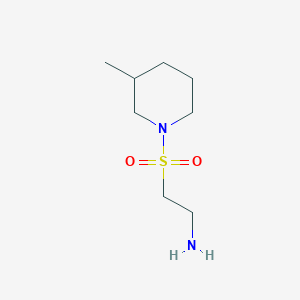
![2-Chloro-4-nitrodibenzo[b,d]furan](/img/structure/B11764398.png)
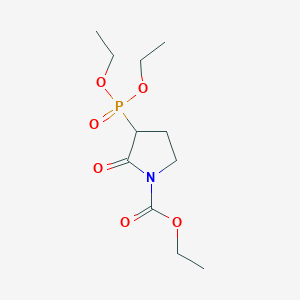
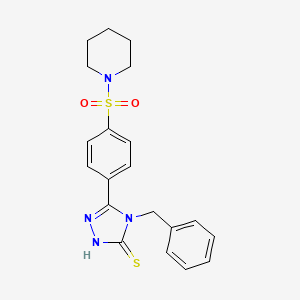
![4,7-Dichloro-8-fluoropyrido[4,3-D]pyrimidine](/img/structure/B11764409.png)

